N,N,2-Trimethyl-2H-indazol-5-amine
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Overview
Description
N,N,2-Trimethyl-2H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-2H-indazol-5-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-methyl-6-nitro-1H-indazole.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethyl-2H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Methyl iodide (CH3I) in the presence of a base like cesium carbonate (Cs2CO3).
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted indazole derivatives.
Scientific Research Applications
N,N,2-Trimethyl-2H-indazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N,N,2-Trimethyl-2H-indazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N,N,2,3-Trimethyl-2H-indazol-6-amine: Another methylated indazole derivative with similar properties.
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide: Known for its antifungal activity.
Pazopanib: A tyrosine kinase inhibitor used in cancer treatment that contains an indazole moiety.
Uniqueness
N,N,2-Trimethyl-2H-indazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
N,N,2-Trimethyl-2H-indazol-5-amine is a synthetic compound belonging to the indazole family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as its potential applications in medicinal chemistry.
- Molecular Formula : C_{10}H_{12}N_{4}
- Molecular Weight : Approximately 188.23 g/mol
- Structural Features : The compound features a trimethyl group at the nitrogen atom and an amine functional group, contributing to its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antimicrobial Properties
Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains. Its effectiveness against specific pathogens has been documented, indicating potential as an antimicrobial agent.
2. Anticancer Activity
This compound has shown promise in inhibiting enzymes involved in cancer progression. Studies have demonstrated its ability to affect cellular processes related to tumor growth, making it a candidate for further investigation in cancer therapy.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Research has identified that specific substitutions on the indazole ring can enhance its potency against various biological targets.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N,N,2,3-Trimethyl-2H-indazol-6-amine | Methylated indazole derivative | Different substitution pattern affecting properties |
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide | Indazole moiety with trifluoromethyl group | Known antifungal activity |
Pazopanib | Tyrosine kinase inhibitor with indazole moiety | Used clinically for cancer treatment |
Study on Antiprotozoal Activity
A study evaluated the antiprotozoal activity of various indazole derivatives, including this compound. Results indicated that compounds with specific substitutions exhibited enhanced potency against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. Notably, compounds with electron-withdrawing groups at the 2-position showed improved activity compared to standard treatments like metronidazole .
Inhibition of Cancer Cell Proliferation
In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cell lines by targeting specific signaling pathways involved in cell growth and survival. This suggests potential therapeutic applications in oncology .
The specific mechanisms through which this compound exerts its biological effects involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with cancer progression.
- Receptor Modulation : It may interact with cellular receptors that regulate growth and apoptosis.
Properties
CAS No. |
918903-51-2 |
---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N,N,2-trimethylindazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-12(2)9-4-5-10-8(6-9)7-13(3)11-10/h4-7H,1-3H3 |
InChI Key |
RZUFQCIDOVHFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)N(C)C |
Origin of Product |
United States |
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